“4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been synthesized and evaluated as Akt inhibitors . This compound is part of a series of derivatives that were created by optimizing a weak screening lead .
The synthesis of this compound involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, particularly those involved in cancer pathways. This compound belongs to a class of pyrrolopyrimidine derivatives that exhibit biological activity against specific targets, making them valuable in drug discovery.
The compound and its derivatives have been synthesized and studied in various research settings, particularly in the context of cancer therapeutics. Studies have shown that modifications to the piperazine moiety can enhance the potency and selectivity of these compounds against specific kinases, such as Akt and p21-activated kinase 4 (PAK4) .
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is classified as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups, playing crucial roles in cellular signaling pathways. Inhibitors of these enzymes can modulate signaling pathways involved in cell proliferation and survival, making them important in cancer treatment.
The synthesis of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions starting from simpler pyrimidine precursors. Common synthetic routes include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography) are critical for optimizing yield and purity .
Key molecular data includes:
The compound undergoes various chemical reactions typical for heterocycles, including:
Technical details such as reaction conditions (solvent choice, temperature) play a crucial role in determining the outcome of these reactions .
The mechanism of action for 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of specific kinases like Akt and PAK4. These kinases are crucial in signaling pathways that regulate cell growth and survival.
Data from studies indicate that certain derivatives exhibit nanomolar inhibitory potency with IC₅₀ values indicating effective concentrations required for inhibition .
Relevant analyses include determining log P values for lipophilicity which influence bioavailability .
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives are primarily explored for their potential as:
Pyrrolo[2,3-d]pyrimidines emerged as biologically significant scaffolds following the discovery of nucleoside antibiotics like toyocamycin and sangivamycin, which demonstrated inherent antiproliferative activities [5]. These natural products inspired systematic exploration of the pyrrolo[2,3-d]pyrimidine core as a purine mimic, capable of interacting with ATP-binding sites of kinases and other nucleotide-binding proteins [6]. Early synthetic efforts focused on substitutions at the C4, C5, and N7 positions, revealing that these modifications profoundly influenced both target affinity and cellular permeability [4] [7].
A pivotal advancement came with the recognition that 4-aminopyrrolo[2,3-d]pyrimidines could serve as potent kinase inhibitors. For instance, unsubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibited limited cellular activity due to poor solubility and off-target effects [6]. However, introducing electron-donating groups at C4, particularly amines, significantly enhanced both potency and selectivity. This led to the development of 4-(arylalkylamino) derivatives, which demonstrated improved target engagement but often suffered from metabolic instability [1] [7]. The integration of piperazine at C4 addressed these limitations, combining the scaffold’s inherent affinity for kinase ATP pockets with the piperazine moiety’s favorable physicochemical and pharmacokinetic properties [1] [5].
The piperazine ring confers three critical advantages to the pyrrolo[2,3-d]pyrimidine core:
Solubility and Bioavailability Enhancement: Piperazine’s basic nitrogen atoms (pKa ~9.5) facilitate salt formation under physiological conditions, significantly enhancing aqueous solubility. This property counteracts the intrinsic hydrophobicity of the fused bicyclic system, leading to improved oral absorption. For example, derivatives like 4-(4-ethylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine exhibit calculated logD values around 5.07, balancing membrane permeability with sufficient solubility for systemic exposure [2].
Conformational Flexibility for Optimal Target Engagement: Piperazine’s saturated six-membered ring adopts multiple chair conformations, allowing its appended substituents (e.g., ethyl or acetyl groups) to explore diverse spatial orientations. This flexibility enables precise positioning within hydrophobic kinase subpockets or hydrogen-bonding networks. SAR studies confirm that N4’-alkylation (e.g., ethyl or methyl) maintains Akt1 affinity while modulating off-target kinase selectivity [1] [7]. Docking simulations reveal that the piperazine nitrogen often forms key water-bridged hydrogen bonds with catalytic residues (e.g., in Akt’s PH domain), enhancing binding stability [1].
Metabolic Stabilization: Piperazine mitigates rapid Phase I metabolism observed with simpler alkylamine substituents. N-acetylation or N-alkylation of the distal piperazine nitrogen further blocks oxidative N-dealkylation pathways, prolonging plasma half-life. For instance, methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate serves as a synthetic intermediate designed for metabolic stability through controlled N-functionalization [3] [5].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2